N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
CAS No.:
Cat. No.: VC11104558
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE -](/images/structure/VC11104558.png)
Molecular Formula | C19H15N3OS |
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Molecular Weight | 333.4 g/mol |
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Standard InChI Key | POXFYLKDULPRTF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Chemical Architecture and Physicochemical Properties
Molecular Structure and Bonding
The compound’s IUPAC name, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide, reflects its tripartite architecture:
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Benzodiazole core: A bicyclic system comprising fused benzene and imidazole rings, enabling π-π stacking and hydrogen bonding.
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Thiophene moiety: A five-membered aromatic sulfur heterocycle contributing to lipophilicity and electron delocalization.
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Acetamide linker: A flexible spacer that bridges the two aromatic systems while offering sites for hydrogen bonding via the amide group.
The planar benzodiazole and thiophene rings adopt orthogonal conformations relative to the central phenyl group, as inferred from the SMILES string C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
. This geometry may influence intermolecular interactions in solid-state packing or target binding.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 333.4 g/mol |
IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
InChIKey | POXFYLKDULPRTF-UHFFFAOYSA-N |
Topological Polar Surface Area | 86.6 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Data derived from PubChem (CID: 868466) and VulcanChem.
Spectroscopic Characterization
While experimental spectra for this specific compound are unpublished, analogous benzodiazole-acetamide hybrids exhibit diagnostic signals:
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NMR:
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IR Spectroscopy:
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Amide C=O stretch: 1650–1680 cm.
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N-H bend: 1550–1600 cm.
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Mass Spectrometry:
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Molecular ion peak at m/z 333.4 with fragmentation patterns reflecting cleavage at the amide bond and thiophene ring.
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Synthetic Methodology and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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4-Aminophenylbenzodiazole: Prepared via cyclocondensation of o-phenylenediamine with 4-nitrobenzaldehyde followed by reduction.
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Thiophene-2-acetic acid: Synthesized through Friedel-Crafts acylation of thiophene.
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Amide coupling: Union of the two fragments using carbodiimide-based reagents .
Stepwise Synthesis
Step 1: Synthesis of 4-(1H-Benzodiazol-2-yl)aniline
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React o-phenylenediamine with 4-nitrobenzaldehyde in acidic ethanol to form 2-(4-nitrophenyl)-1H-benzodiazole.
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Reduce the nitro group using or to yield the aniline derivative.
Step 2: Preparation of Thiophene-2-acetyl Chloride
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Treat thiophene-2-acetic acid with thionyl chloride () under reflux to generate the acyl chloride.
Step 3: Amide Bond Formation
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Couple 4-(1H-benzodiazol-2-yl)aniline with thiophene-2-acetyl chloride using -diisopropylethylamine (DIPEA) as a base in dichloromethane.
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Alternatively, employ EDCI/HOBt in acetonitrile for solution-phase coupling, as demonstrated in analogous thiadiazole-acetamide syntheses .
Table 2: Reaction Conditions for Amide Coupling
Hypothetical Biological Activity and Mechanisms
Anticancer Activity
Structural analogs such as 5-nitrobenzimidazole derivatives exhibit apoptosis induction via caspase-3 activation . The electron-deficient benzodiazole core may intercalate DNA or inhibit tyrosine kinases, while the thiophene’s sulfur atom could coordinate transition metals in enzyme active sites .
Table 3: Predicted Pharmacokinetic Properties (SwissADME)
Parameter | Prediction |
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GI Absorption | High |
BBB Permeability | Moderate |
CYP2D6 Inhibition | Likely |
Lipophilicity (LogP) | 3.2 |
Bioavailability Score | 0.55 |
Comparative Analysis with Structural Analogs
Benzimidazole-Based Therapeutics
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Albendazole: Shares the benzimidazole carbamate group but lacks thiophene; used as an anthelmintic .
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Omeprazole: Substituted benzimidazole targeting proton pumps, highlighting the scaffold’s versatility.
Thiophene-Containing Drugs
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Ticlopidine: Thiophene-based antiplatelet agent, underscoring the moiety’s role in modulating cell signaling.
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Tenoxicam: Thiophene amide with anti-inflammatory activity, suggesting potential COX-2 inhibition by the title compound.
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